![molecular formula C₁₀H₈N₄O₄ B1141359 NP-Ahd CAS No. 623145-57-3](/img/structure/B1141359.png)
NP-Ahd
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Overview
Description
NP-Ahd, also known as 2-NP-AHD, is a nitrophenyl derivative of 1-aminohydantoin (AHD), a metabolite of the nitrofuran antibiotic nitrofurantoin . It has been used in immunoassays for the detection of AHD in honey . It belongs to the class of nitrofurans, a series of synthetic broad-spectrum antibiotics, used for veterinary applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H8N4O4 and its molecular weight is 248.2 . The SMILES string representation of its structure is O=C(N1)N(/N=C/C2=C(N+=O)C=CC=C2)CC1=O
. More detailed structural analysis can be found on ChemSpider .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H8N4O4 and a molecular weight of 248.19 . More detailed properties are not available in the search results.
Scientific Research Applications
New Product Development in Electronics Manufacturing : The application of the analytic hierarchy process (AHP) in prioritizing activities for new product development in electronics manufacturing companies (Salgado, Salomon, & Mello, 2012).
Cancer Research and Treatment : Utilization of quantum dots and magnetic nanoparticles in early diagnosis and effective therapy of cancer (Wen et al., 2016).
Bioimaging Applications : Functionalization of inorganic nanoparticles for use in molecular and cellular imaging agents (Erathodiyil & Ying, 2011).
Nanoparticle Toxicity and Biomedical Applications : Exploration of nanoparticle characteristics and their applications in biomedical research, including their toxic effects (Sukhanova et al., 2018).
Nanomedicine : The growing interest in nanomaterials for modern medicine, including applications as contrast agents in imaging and carriers for drug and gene delivery into tumors (Joseph et al., 2023).
Biomimetic Nanoparticles for Biomedicine : Development of biomimetic cells called ‘Nanodecoys’ for biomedical applications, using nanoparticles coated with various cell membranes (Chatterjee et al., 2022).
Plant-derived Nanostructures : Use of plant-derived nanoparticles in health care, food, cosmetics, biomedical science, energy science, drug-gene delivery, and environmental health (Mohammadinejad et al., 2016).
One-Dimensional Nanoparticle Assemblies : Preparation, properties, and applications of one-dimensional assemblies of nanoparticles, with potential uses in electronic, optoelectronic, magnetic devices, and biological processes (Tang & Kotov, 2005).
Magnetic Nanoparticles : Synthesis and applications of various magnetic nanoparticles in diagnostics, therapeutics, data recording, energy storage, and catalysis (Wu et al., 2016).
Silica-based Nanoparticles for Bioimaging and Biosensing : Development of silica nanoparticles for biosensing and bioimaging applications, focusing on their high sensitivity, stability, and biocompatibility (Tallury, Payton, & Santra, 2008).
Safety and Hazards
Safety data sheet for NP-Ahd suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
NP-Ahd, a derivative of AHD (a metabolite of nitrofurans type of antibiotics), is primarily targeted towards the AHD receptors . These receptors play a crucial role in the immune response and are involved in various biological processes .
Mode of Action
The compound interacts with its targets by binding to the AHD receptors. This interaction triggers a series of biochemical reactions that lead to the activation or inhibition of certain pathways . The exact nature of these changes depends on the specific context and environment in which the compound is acting.
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways influenced by this compound is the natriuretic peptide system, which includes atrial NP (ANP), B-type NP (BNP), C-type NP (CNP), dendroaspis NP and urodilatin . These peptides are genetically distinct but functionally related, and they play a central role in regulating circulatory homeostasis in vertebrates .
Pharmacokinetics
The pharmacokinetics of this compound, like any other compound, involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. At the molecular level, this compound can influence gene expression and protein synthesis . At the cellular level, it can affect cell proliferation, differentiation, and cellular mechanics . The exact effects can vary depending on the specific context and the cells involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physicochemical properties of this compound can be modified by environmental medium/conditions, leading to variations in its behaviors and effects . Understanding these influences is crucial for optimizing the use of this compound and minimizing potential side effects.
properties
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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